molecular formula C4H11ClN2S B13451668 2-Amino-2-methylpropanethioamide hydrochloride

2-Amino-2-methylpropanethioamide hydrochloride

Cat. No.: B13451668
M. Wt: 154.66 g/mol
InChI Key: DJOREHXXZRELPM-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropanethioamide hydrochloride is a chemical compound with the molecular formula C4H10N2S·HCl It is a derivative of thioamide and is characterized by the presence of an amino group and a methyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylpropanethioamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanenitrile with hydrogen sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thioamide product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropanethioamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides depending on the reagents used.

Scientific Research Applications

2-Amino-2-methylpropanethioamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpropanethioamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with enzymes and other proteins, potentially affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropanenitrile
  • 2-Amino-2-methylpropanol
  • 2-Amino-2-methylpropanoic acid

Uniqueness

2-Amino-2-methylpropanethioamide hydrochloride is unique due to the presence of the thioamide group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies where thioamide functionality is required.

Properties

Molecular Formula

C4H11ClN2S

Molecular Weight

154.66 g/mol

IUPAC Name

2-amino-2-methylpropanethioamide;hydrochloride

InChI

InChI=1S/C4H10N2S.ClH/c1-4(2,6)3(5)7;/h6H2,1-2H3,(H2,5,7);1H

InChI Key

DJOREHXXZRELPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=S)N)N.Cl

Origin of Product

United States

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